molecular formula C20H18O2Sn B7909644 Triphenyltin hydroxide acetate

Triphenyltin hydroxide acetate

Cat. No.: B7909644
M. Wt: 409.1 g/mol
InChI Key: WDQNIWFZKXZFAY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Triphenyltin hydroxide acetate is an organotin compound with the chemical formula (C₆H₅)₃SnO₂CCH₃. It is a colorless solid that has been used primarily as a fungicide. Organotin compounds, including triphenyltin derivatives, have been widely used in agriculture and industry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenyltin hydroxide acetate can be synthesized through the reaction of triphenyltin hydroxide with acetic acid. The reaction typically occurs under mild conditions, with the hydroxide group of triphenyltin hydroxide reacting with the carboxyl group of acetic acid to form the acetate ester.

Industrial Production Methods: Industrial production of this compound involves the controlled reaction of triphenyltin hydroxide with acetic acid in large-scale reactors. The reaction is monitored to ensure complete conversion and purity of the product. The resulting compound is then purified through crystallization or other separation techniques to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the tin center is oxidized to higher oxidation states.

    Reduction: The compound can also be reduced, typically involving the reduction of the tin center.

    Substitution: this compound can participate in substitution reactions, where the acetate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidized tin compounds.

    Reduction: Reduced tin compounds.

    Substitution: New organotin compounds with different functional groups.

Scientific Research Applications

Triphenyltin hydroxide acetate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis to generate radicals or cleave carbon-oxygen bonds.

    Biology: Studied for its biological activity, including its effects on various organisms.

    Medicine: Investigated for its potential use in antifungal treatments.

    Industry: Used as a fungicide in agriculture to control fungal infections in crops.

Mechanism of Action

The mechanism of action of triphenyltin hydroxide acetate involves its interaction with cellular components. It inhibits the H+ translocation of membrane-bound H+ ATPase, affecting cellular energy production. This inhibition disrupts cellular processes, leading to the compound’s biological effects. Additionally, it can affect other ATPases and ion channels, contributing to its overall activity.

Comparison with Similar Compounds

  • Triphenyltin hydroxide
  • Triphenyltin chloride
  • Triphenyltin acetate

Comparison: Triphenyltin hydroxide acetate is unique due to its specific acetate ester functional group, which imparts distinct chemical and biological properties. Compared to triphenyltin hydroxide and triphenyltin chloride, the acetate ester provides different reactivity and solubility characteristics, making it suitable for specific applications, particularly in agriculture as a fungicide.

Properties

IUPAC Name

triphenylstannanylium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQNIWFZKXZFAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.009 mg/mL at 20 °C
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

900-95-8
Record name Fentin acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FENTIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70M92GQA9T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121 - 123 °C
Record name (Acetyloxy)triphenylstannane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031789
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenyltin hydroxide acetate
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Triphenyltin hydroxide acetate
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Triphenyltin hydroxide acetate
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Triphenyltin hydroxide acetate
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Triphenyltin hydroxide acetate
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Triphenyltin hydroxide acetate

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